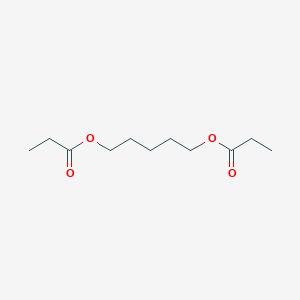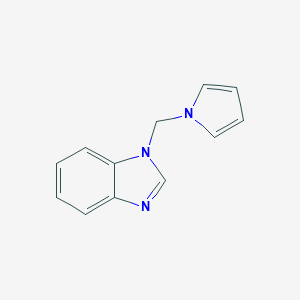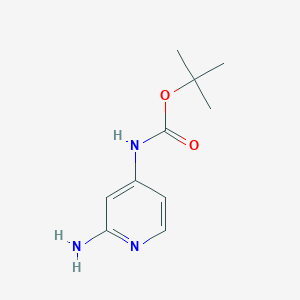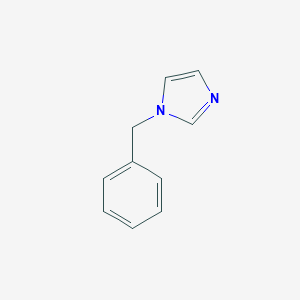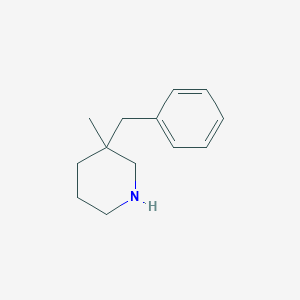
3-Benzyl-3-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-3-methylpiperidine, also known as BMPC or MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. It is a piperidine derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes. In
Mecanismo De Acción
The mechanism of action of 3-Benzyl-3-methylpiperidine involves its conversion to the toxic metabolite MPP+ within dopaminergic neurons. MPP+ then selectively destroys these neurons by inhibiting complex I of the electron transport chain, leading to oxidative stress and cell death. This mechanism of action is similar to that of the herbicide paraquat, which has been linked to Parkinson's disease in humans.
Efectos Bioquímicos Y Fisiológicos
3-Benzyl-3-methylpiperidine has been found to have a variety of biochemical and physiological effects, including the selective destruction of dopaminergic neurons, the induction of oxidative stress, and the activation of microglia. These effects make it a valuable tool in the study of various biological processes, including neurodegeneration, inflammation, and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Benzyl-3-methylpiperidine in lab experiments is its ability to selectively destroy dopaminergic neurons, making it a valuable tool in the study of Parkinson's disease and other neurological disorders. However, there are also several limitations to its use, including its potential toxicity to non-dopaminergic neurons and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research involving 3-Benzyl-3-methylpiperidine, including the development of new synthesis methods to increase its yield and purity, the identification of new applications for its use in scientific research, and the development of new analogs with improved solubility and selectivity. Additionally, further studies are needed to better understand the biochemical and physiological effects of 3-Benzyl-3-methylpiperidine, as well as its potential toxicity to non-dopaminergic neurons.
Métodos De Síntesis
The synthesis of 3-Benzyl-3-methylpiperidine involves the reaction of benzylmagnesium chloride with 3-methylpiperidine. This reaction results in the formation of 3-Benzyl-3-methylpiperidine as a white solid with a melting point of 102-104°C. The yield of this reaction is typically around 70-80%, making it a relatively efficient synthesis method.
Aplicaciones Científicas De Investigación
3-Benzyl-3-methylpiperidine has been widely used in scientific research due to its ability to selectively destroy dopaminergic neurons in the brain. This makes it a valuable tool in the study of Parkinson's disease, a neurodegenerative disorder that is characterized by the loss of dopaminergic neurons in the substantia nigra. 3-Benzyl-3-methylpiperidine has also been used in the study of other neurological disorders, such as Huntington's disease and Alzheimer's disease.
Propiedades
Número CAS |
136422-42-9 |
|---|---|
Nombre del producto |
3-Benzyl-3-methylpiperidine |
Fórmula molecular |
C13H19N |
Peso molecular |
189.3 g/mol |
Nombre IUPAC |
3-benzyl-3-methylpiperidine |
InChI |
InChI=1S/C13H19N/c1-13(8-5-9-14-11-13)10-12-6-3-2-4-7-12/h2-4,6-7,14H,5,8-11H2,1H3 |
Clave InChI |
KTIYNAZWVXBGCB-UHFFFAOYSA-N |
SMILES |
CC1(CCCNC1)CC2=CC=CC=C2 |
SMILES canónico |
CC1(CCCNC1)CC2=CC=CC=C2 |
Sinónimos |
3-BENZYL-3-METHYL-PIPERIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



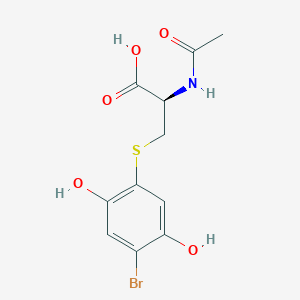
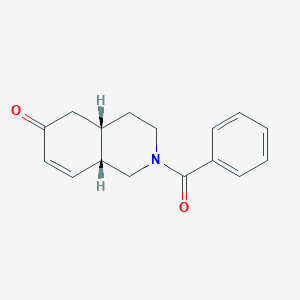
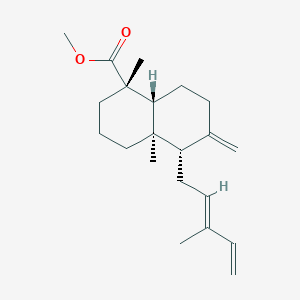
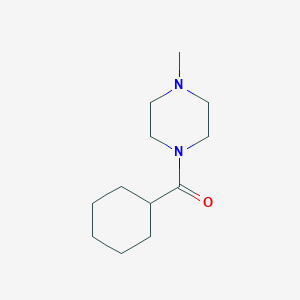
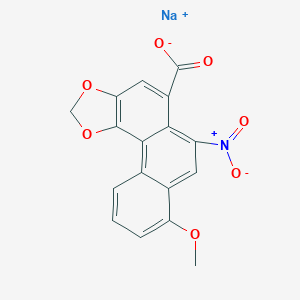
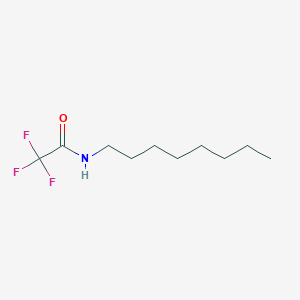
![(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione](/img/structure/B160741.png)
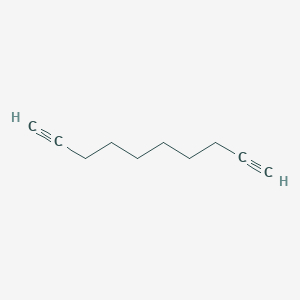
![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B160744.png)

